(3S,5R)-3-Amino-5-butyloxolan-2-one
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Overview
Description
(3S,5R)-3-Amino-5-butyloxolan-2-one is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a five-membered oxolane ring with an amino group at the third position and a butyl group at the fifth position. Its unique structure makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-Amino-5-butyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amino alcohols and butyl halides, followed by cyclization using a base such as sodium hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been employed to introduce functional groups efficiently and sustainably . These systems offer better control over reaction parameters, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-Amino-5-butyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxolane ring can be reduced to form open-chain amino alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxo derivatives, amino alcohols, and various substituted oxolane compounds.
Scientific Research Applications
(3S,5R)-3-Amino-5-butyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3S,5R)-3-Amino-5-butyloxolan-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxolane ring provides structural rigidity, allowing the compound to fit into specific binding pockets of proteins .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-3-Amino-5-butyloxolan-2-one: An enantiomer with different stereochemistry.
(3S,5R)-3-Hydroxy-5-butyloxolan-2-one: A hydroxyl derivative with similar structural features.
(3S,5R)-3-Amino-5-methyloxolan-2-one: A methyl-substituted analog.
Uniqueness
(3S,5R)-3-Amino-5-butyloxolan-2-one is unique due to its specific stereochemistry, which can result in different biological activities compared to its analogs. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
773838-40-7 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3S,5R)-3-amino-5-butyloxolan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-2-3-4-6-5-7(9)8(10)11-6/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 |
InChI Key |
OLYWNFJDCDKNSI-RQJHMYQMSA-N |
Isomeric SMILES |
CCCC[C@@H]1C[C@@H](C(=O)O1)N |
Canonical SMILES |
CCCCC1CC(C(=O)O1)N |
Origin of Product |
United States |
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